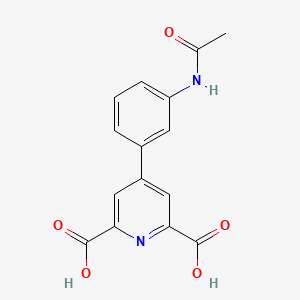

4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid

Description

Chemical Nomenclature and Structural Identification

The systematic IUPAC name for this compound, This compound , precisely defines its molecular structure. The pyridine ring serves as the central scaffold, with carboxylic acid groups at the 2- and 6-positions and a 3-acetamidophenyl substituent at the 4-position. The molecular formula C15H12N2O5 corresponds to a molecular weight of 300.27 g/mol , as calculated by PubChem. Key structural features include:

- A pyridine-2,6-dicarboxylate motif capable of forming stable coordination complexes with metal ions.

- An acetamido-functionalized phenyl group introducing steric bulk and hydrogen-bonding potential.

- Two ionizable carboxylic acid groups with pKa values typical of aromatic carboxylates (approximately 2–3 and 4–5).

The compound’s SMILES notation, CC(=O)NC1=CC=CC(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O , and InChIKey DNRKHSWQNBHGKQ-UHFFFAOYSA-N , provide unambiguous representations for computational and database applications. Its inclusion in both PubChem and ChEMBL underscores its relevance in cheminformatics and drug discovery pipelines.

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2O5 |

| Molecular Weight | 300.27 g/mol |

| PubChem CID | 137660166 |

| ChEMBL ID | CHEMBL4097481 |

| CAS Registry Number | 2131052-48-5 |

Historical Context and Discovery Timeline

The compound’s first appearance in scientific literature coincides with its registration in PubChem on April 8, 2019 , though its synthetic origins likely predate this entry. Pyridine-2,6-dicarboxylic acid derivatives have been studied since the mid-20th century, particularly for their metal-chelating properties. The incorporation of the 3-acetamidophenyl group reflects modern trends in modifying ligands to enhance selectivity in catalysis and binding interactions.

Advances in coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) , described in synthetic protocols for analogous pyridine dicarboxylates, enabled efficient amide bond formation between carboxylic acids and amine-containing substrates. These methodological developments likely facilitated the synthesis of this compound, though explicit details of its first preparation remain undocumented in public databases.

Significance in Modern Chemical Research

This compound’s dual functionality—combining a rigid pyridine dicarboxylate core with a flexible acetamidophenyl side chain—makes it valuable in multiple domains:

- Coordination Chemistry : The pyridine-2,6-dicarboxylate moiety acts as a tridentate ligand, forming stable complexes with transition metals like iron(III), copper(II), and lanthanides. Such complexes are explored for catalytic applications, including oxidation reactions and asymmetric synthesis.

- Supramolecular Chemistry : Hydrogen-bonding interactions between the acetamido group and complementary partners enable the design of molecular networks and crystalline materials with tailored porosity.

- Drug Discovery : As a ChEMBL-registered compound (CHEMBL4097481), it is cataloged in bioactivity databases, suggesting evaluations against therapeutic targets such as enzymes or receptors. While specific bioactivity data remain undisclosed, its structural similarity to kinase inhibitors and metalloenzyme modulators hints at potential pharmacological relevance.

Properties

Molecular Formula |

C15H12N2O5 |

|---|---|

Molecular Weight |

300.27 g/mol |

IUPAC Name |

4-(3-acetamidophenyl)pyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C15H12N2O5/c1-8(18)16-11-4-2-3-9(5-11)10-6-12(14(19)20)17-13(7-10)15(21)22/h2-7H,1H3,(H,16,18)(H,19,20)(H,21,22) |

InChI Key |

DNRKHSWQNBHGKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid can be achieved through a multi-step process. One common method involves the initial preparation of 3-acetamidophenylboronic acid, which is then subjected to a Suzuki coupling reaction with 2,6-dibromopyridine. The resulting intermediate is subsequently oxidized to yield the desired product. The reaction conditions typically involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid groups at positions 2 and 6 of the pyridine ring undergo esterification with alcohols under acidic or catalytic conditions. For example:

Reaction :

-

Conditions : Reflux in methanol with catalytic achieves near-quantitative conversion .

-

Applications : Ester derivatives serve as intermediates for further functionalization, such as amidation or coupling reactions .

Table 1: Esterification Conditions and Yields

| Alcohol | Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Methanol | Reflux | >95 | ||

| Ethanol | 80°C | 92 |

Amide Formation

The carboxylic acid groups react with amines via coupling agents to form bis-amide derivatives. A common method employs carbodiimide-based reagents:

Reaction :

-

Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane .

-

Scope : Both aliphatic and aromatic amines are viable, with yields ranging from 70–85% .

Key Findings :

-

Steric Effects : Bulky amines (e.g., 2,6-diisopropylaniline) reduce yields to <50% due to hindered access to the reactive site .

-

Selectivity : The pyridine nitrogen directs regioselectivity during amidation .

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating metals via pyridine nitrogen and carboxylate oxygen atoms.

Table 2: Metal Coordination Examples

| Metal Ion | Coordination Mode | Geometry | Application | Source |

|---|---|---|---|---|

| -chelating | Square-planar | Catalysis | ||

| Bridging carboxylate | Tetrahedral | MOFs |

-

Mechanism : Carboxylate groups deprotonate to form stable metal-organic frameworks (MOFs) or coordination polymers .

-

Impact : Such complexes exhibit catalytic activity in Knoevenagel condensations (>99% yield for benzaldehyde derivatives) .

Functionalization of the Acetamido Group

The 3-acetamidophenyl substituent undergoes hydrolysis or substitution:

Hydrolysis to Amine

-

Conditions : Reflux in 6M HCl for 6 hours yields 4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid .

-

Use : The amine derivative serves as a precursor for azo dyes or Schiff base ligands .

Nucleophilic Substitution

The acetamido group reacts with electrophiles (e.g., acyl chlorides) under basic conditions:

Decarboxylation and Ring Modification

Under high-temperature or oxidative conditions, decarboxylation occurs:

Suzuki-Miyaura Cross-Coupling

The brominated derivative participates in palladium-catalyzed coupling:

Reaction :

Comparative Reactivity

Table 3: Reactivity of Functional Groups

| Group | Reactivity | Preferred Reactions |

|---|---|---|

| 2,6-COOH | High | Esterification, amidation |

| Pyridine N | Moderate | Metal coordination |

| Acetamido | Low | Hydrolysis, acylation |

This compound’s versatility in organic synthesis and materials science stems from its dual carboxylic acid groups and electron-rich pyridine core. Future research could explore its applications in asymmetric catalysis or bioactive molecule synthesis.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential inhibitor for certain β-lactamases, particularly New Delhi metallo-beta-lactamase-1 (NDM-1). This enzyme is responsible for antibiotic resistance in many Gram-negative bacteria. Research indicates that derivatives of dipicolinic acid, which include 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid, can effectively inhibit NDM-1 and related enzymes by modifying the carboxylate groups to enhance binding affinity .

Case Study: Inhibition of NDM-1

- Objective : To develop inhibitors for NDM-1.

- Method : Synthesis of various derivatives and testing their inhibitory effects.

- Findings : Certain modifications led to significant inhibition of the enzyme, suggesting that this compound derivatives could be developed into effective antibiotics.

Catalysis

The compound is also noted for its role in catalysis. It can form coordination complexes with metal ions, enhancing catalytic activity in reactions such as the cyanosilylation of imines. The structural properties of this compound allow it to act as a ligand in metal-organic frameworks (MOFs), which are used to facilitate chemical reactions .

Case Study: Catalytic Activity in Metal Complexes

- Objective : To explore the catalytic capabilities of metal complexes formed with the compound.

- Method : Synthesis of metal-organic frameworks using this compound.

- Findings : The resulting complexes exhibited enhanced catalytic properties for specific reactions, demonstrating the utility of this compound in synthetic chemistry.

Coordination Chemistry

In coordination chemistry, this compound serves as a versatile ligand due to its ability to coordinate with various metal ions. This property is exploited in creating new materials with specific electronic and magnetic properties.

Case Study: Formation of Coordination Polymers

- Objective : To develop new coordination polymers using the compound.

- Method : Self-assembly with copper(II) ions under solvothermal conditions.

- Findings : The resulting tetranuclear copper(II) complex demonstrated unique structural characteristics and potential applications in materials science .

Molecular Switches

The structural flexibility and isomerization properties of this compound make it suitable for use in molecular switches. These molecular switches have applications in nanotechnology and information storage systems.

Case Study: Isomerization Behavior

Mechanism of Action

The mechanism of action of 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity and chemical reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

4-(3-Aminophenyl)pyridine-2,6-dicarboxylic Acid (3AP-DPA)

- Structure: Features a 3-aminophenyl substituent instead of acetamidophenyl.

- Synthesis: Derived via similar cross-coupling methodologies but lacks the acetylated amino group.

- Activity: Exhibits inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1), with the free amino group enabling direct coordination to metal ions in enzyme active sites .

- Key Difference : The acetamido group in the target compound may reduce metabolic instability compared to the primary amine in 3AP-DPA.

4-(Heterocyclic) Substituted DPAs

- Examples: 4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridine-2,6-dicarboxylic acid 4-((Thiophen-2-ylmethyl)amino)pyridine-2,6-dicarboxylic acid

- Synthesis Yields : 29–52%, lower than the target compound (57%) .

- Applications : These derivatives are explored as metallo-β-lactamase inhibitors, where heterocyclic substituents modulate electronic properties and steric interactions .

4-Phenyl and 4-(4-Methoxyphenyl) DPAs

- 4-Phenyl-DPA: Molecular formula $ \text{C}{13}\text{H}{9}\text{NO}_4 $, monoisotopic mass 243.053 .

- 4-(4-Methoxyphenyl)-DPA: Molecular formula $ \text{C}{14}\text{H}{11}\text{NO}_5 $, monoisotopic mass 273.064 .

- In contrast, the acetamido group offers hydrogen-bond donor/acceptor functionality absent in these analogs.

Substituent Positional Isomers

3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid

- Synthesis : Developed via 1,2,4-triazine methodology, a distinct route from the target compound’s cross-coupling approach .

- Application : Used in metal-organic frameworks (MOFs), where the carboxyphenyl group at the 3-position alters ligand geometry and coordination modes compared to 4-substituted DPAs .

Pyridine-2,4-dicarboxylic Acid and Pyridine-2,5-dicarboxylic Acid

Functional Group Modifications

Dipicolinic Acid (DPA, Pyridine-2,6-dicarboxylic Acid)

- Baseline Comparison: DPA ($ \text{C}7\text{H}5\text{NO}_4 $) lacks substituents at the 4-position, making it smaller and more flexible.

- Applications : Widely used in lanthanide complexes for fluorescence and as a biomarker in bacterial spores . The acetamidophenyl derivative’s bulk may hinder such applications but could improve target specificity in enzyme inhibition.

4-Hydroxymethyl-DPA and 4-Bis(carboxymethyl)amino-DPA

Research Findings and Implications

- Enzyme Inhibition : The acetamidophenyl group’s steric and electronic properties make the target compound a candidate for targeted enzyme inhibition, contrasting with smaller analogs like DPA, which bind broadly to metal ions .

- Antimicrobial Potential: Similar to peptido-calix[4]arene derivatives of DPA, the acetamidophenyl group may enhance interactions with bacterial membranes .

- Synthetic Efficiency : The target compound’s 57% yield surpasses many heterocyclic-substituted DPAs, highlighting optimized cross-coupling conditions .

Biological Activity

4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid (CAS No. 2131052-48-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity :

- Antimicrobial Activity :

- Antiparasitic Activity :

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives, providing insights into the potential applications of this compound.

-

Structure-Activity Relationship (SAR) Studies :

- A study examined various derivatives of pyridine-based compounds and their activities against P. falciparum. It was found that modifications in the anilino structure significantly influenced antiplasmodial activity and cytotoxicity . This suggests that similar modifications might enhance the activity of this compound.

-

Anti-inflammatory Potential :

- In vitro assays demonstrated that related compounds exhibited significant inhibition of COX enzymes, correlating with reduced inflammatory markers in cell cultures. The docking studies indicated strong binding affinities for COX-2, suggesting that this compound may also possess similar anti-inflammatory properties .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2O4 |

| Molecular Weight | 300.27 g/mol |

| Purity | Minimum 95% |

| Potential Activities | Anti-inflammatory, Antimicrobial |

| Target Enzymes | COX-1, COX-2 |

| Antiparasitic Activity | Potential against P. falciparum |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Hantzsch-type cyclization or condensation of acetamidophenyl precursors with pyridine dicarboxylate derivatives. For example, analogous pyridine dicarboxylates (e.g., diethyl 2,6-dimethyl derivatives) are synthesized via one-pot reactions using ammonium acetate as a catalyst and ethanol as a solvent under reflux conditions . Intermediates are characterized using thin-layer chromatography (TLC) for purity and spectroscopic techniques (¹H/¹³C NMR, IR) for structural confirmation. Critical intermediates like acetamidophenyl precursors may require column chromatography for isolation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming proton and carbon environments, particularly distinguishing aromatic protons (δ 7.0–8.5 ppm) and acetamido groups (δ 2.1 ppm for CH₃). Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), and single-crystal X-ray diffraction resolves stereochemical details, as demonstrated in structurally similar dihydropyridine derivatives .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer : Strict adherence to laboratory safety guidelines is critical. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritant properties of pyridine derivatives. Storage should occur in airtight containers at –20°C to prevent hydrolysis of the acetamido group. Refer to safety data sheets (SDS) of analogous compounds (e.g., diethyl 2,6-dimethylpyridine-3,5-dicarboxylate) for hazard mitigation, as these compounds are not FDA-approved and are prohibited for human/animal testing .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?

- Methodological Answer : Employ response surface methodology (RSM) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design (CCD) can identify optimal reflux temperatures (70–90°C) and molar ratios (1:1.2 for amine:ester), reducing side reactions (e.g., over-acylation). Statistical software (e.g., Minitab) analyzes interactions between factors, as validated in pyridine dicarboxylate syntheses . Post-optimization, validate results with triplicate runs to ensure reproducibility (±5% yield variance) .

Q. What computational strategies predict reaction pathways for novel derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for cyclization steps. Institutions like ICReDD integrate these calculations with cheminformatics tools to prioritize synthetic routes. For instance, reaction path sampling identifies low-energy pathways for acetamido group incorporation, while machine learning (ML) models trained on similar pyridine systems predict solvent effects (e.g., DMF vs. ethanol) on reaction kinetics .

Q. How do crystallographic studies resolve structural ambiguities in polymorphic forms?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo Kα radiation (λ = 0.71073 Å) resolves bond angles and packing motifs. For example, in diethyl 4-(3-nitrophenyl) derivatives, SCXRD confirmed a boat conformation in the dihydropyridine ring, with hydrogen bonding between acetamido NH and ester carbonyl groups (d = 2.85 Å). Rietveld refinement of powder XRD data distinguishes polymorphs, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking in aromatic systems) .

Q. How to address contradictions in spectroscopic vs. computational data for tautomeric forms?

- Methodological Answer : Cross-validate NMR chemical shifts with computed values (e.g., using Gaussian GIAO method). For instance, discrepancies in enol-keto tautomer ratios can arise from solvent polarity (e.g., DMSO stabilizes enol forms). Use variable-temperature NMR (VT-NMR) to track tautomerization kinetics (ΔG‡ via Eyring plots). Contrast with IR data (C=O vs. O-H stretches) and SCXRD results to resolve ambiguities, as applied in analogous dihydropyridine systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.